N,N'-bis(2-chloro-4,6-dinitrophenyl)benzene-1,4-dicarboxamide
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Overview
Description
N1,N4-BIS(2-CHLORO-4,6-DINITROPHENYL)BENZENE-1,4-DICARBOXAMIDE is a complex organic compound known for its unique chemical properties and potential applications in various fields. This compound is characterized by the presence of two chloro-dinitrophenyl groups attached to a benzene-1,4-dicarboxamide core, making it a significant molecule in synthetic chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1,N4-BIS(2-CHLORO-4,6-DINITROPHENYL)BENZENE-1,4-DICARBOXAMIDE typically involves the reaction of benzene-1,4-dicarboxylic acid with 2-chloro-4,6-dinitroaniline under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bond .
Industrial Production Methods
In an industrial setting, the production of this compound may involve a multi-step process that includes the nitration of chlorobenzene to form 2-chloro-4,6-dinitroaniline, followed by its reaction with benzene-1,4-dicarboxylic acid. The process is optimized for high yield and purity, often employing advanced techniques such as continuous flow reactors and automated synthesis systems .
Chemical Reactions Analysis
Types of Reactions
N1,N4-BIS(2-CHLORO-4,6-DINITROPHENYL)BENZENE-1,4-DICARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amino groups under specific conditions.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The chloro groups can be substituted with other nucleophiles such as hydroxyl or alkoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a palladium catalyst are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or alkoxides.
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, such as amino derivatives, hydroxyl derivatives, and alkoxy derivatives .
Scientific Research Applications
N1,N4-BIS(2-CHLORO-4,6-DINITROPHENYL)BENZENE-1,4-DICARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism by which N1,N4-BIS(2-CHLORO-4,6-DINITROPHENYL)BENZENE-1,4-DICARBOXAMIDE exerts its effects involves the interaction of its functional groups with specific molecular targets. The nitro groups can undergo reduction to form reactive intermediates that interact with biological molecules, potentially inhibiting enzyme activity or altering cellular processes .
Comparison with Similar Compounds
Similar Compounds
N1,N4-BIS(2,4-DINITROPHENYL)BENZENE-1,4-DICARBOXAMIDE: Similar structure but lacks the chloro substituents.
2-CHLORO-4,6-DINITROPHENOL: Contains similar functional groups but differs in the core structure.
Properties
Molecular Formula |
C20H10Cl2N6O10 |
---|---|
Molecular Weight |
565.2 g/mol |
IUPAC Name |
1-N,4-N-bis(2-chloro-4,6-dinitrophenyl)benzene-1,4-dicarboxamide |
InChI |
InChI=1S/C20H10Cl2N6O10/c21-13-5-11(25(31)32)7-15(27(35)36)17(13)23-19(29)9-1-2-10(4-3-9)20(30)24-18-14(22)6-12(26(33)34)8-16(18)28(37)38/h1-8H,(H,23,29)(H,24,30) |
InChI Key |
WMYCTLBVGLMKEO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=C(C=C(C=C2Cl)[N+](=O)[O-])[N+](=O)[O-])C(=O)NC3=C(C=C(C=C3Cl)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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